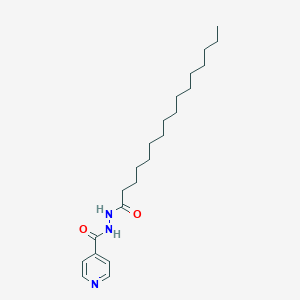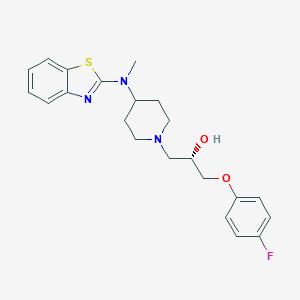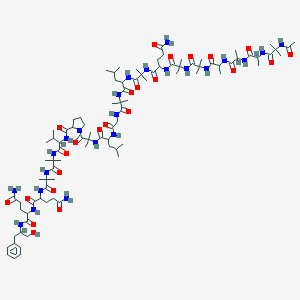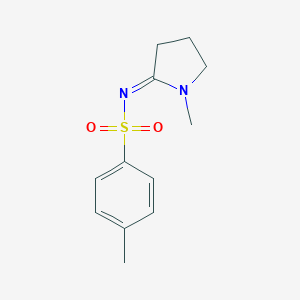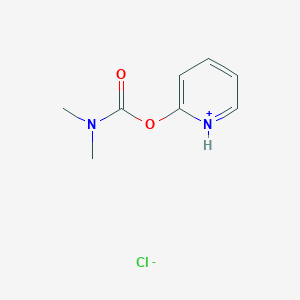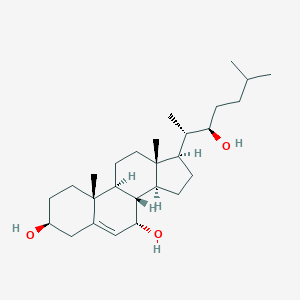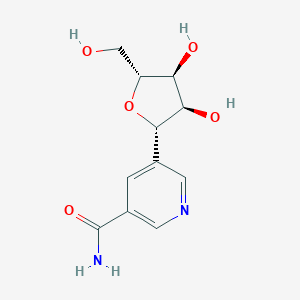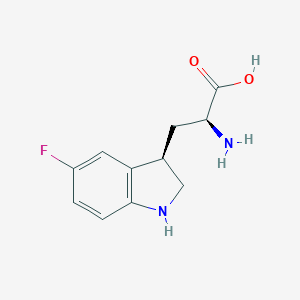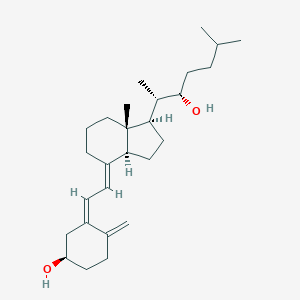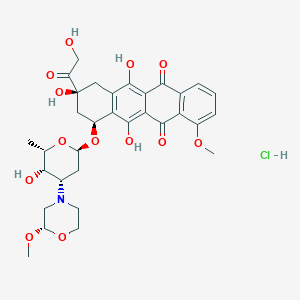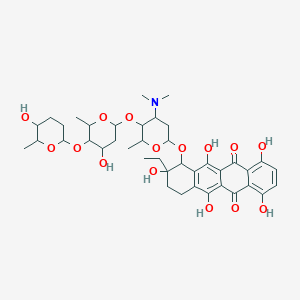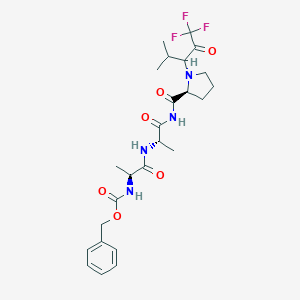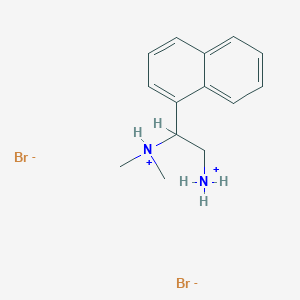
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneethylamine, beta-dimethylamino-, dihydrobromide is a chemical compound that has gained significant attention from the scientific community due to its various applications in scientific research. This compound is commonly referred to as NED or NEDA, and it is synthesized using a specific method that is both efficient and reliable. NEDA has been extensively studied, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been well-documented. In
科学的研究の応用
NEDA has been widely used in scientific research, particularly in the field of neuroscience. It is commonly used as a fluorescent probe for the detection of monoamine transporters, such as the dopamine transporter. NEDA has also been used to study the role of monoamine transporters in various neurological disorders, including Parkinson's disease, depression, and addiction.
作用機序
NEDA acts as a competitive inhibitor of monoamine transporters, particularly the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been shown to have various physiological effects, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
NEDA has been shown to have various biochemical and physiological effects, particularly in the brain. It has been found to increase dopamine levels in the striatum, leading to increased locomotor activity and reward-seeking behavior. NEDA has also been shown to increase the release of norepinephrine and serotonin in the prefrontal cortex, leading to improved cognitive function.
実験室実験の利点と制限
NEDA has several advantages for lab experiments, including its high selectivity for monoamine transporters and its ability to act as a fluorescent probe for these transporters. However, it also has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
将来の方向性
There are several future directions for the study of NEDA. One area of research is the development of new fluorescent probes for monoamine transporters that are more selective and less toxic than NEDA. Another area of research is the study of the role of monoamine transporters in various neurological disorders, including addiction and depression. Additionally, the development of new drugs that target monoamine transporters could have significant therapeutic potential for these disorders.
合成法
NEDA is synthesized using a two-step process that involves the reaction of 1-naphthaleneethanamine with dimethylamine in the presence of a reducing agent, followed by the addition of hydrobromic acid to form the dihydrobromide salt. This method has been found to be highly efficient, with a yield of up to 90%.
特性
CAS番号 |
101931-21-9 |
|---|---|
製品名 |
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE |
分子式 |
C14H20Br2N2 |
分子量 |
376.13 g/mol |
IUPAC名 |
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide |
InChI |
InChI=1S/C14H18N2.2BrH/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13;;/h3-9,14H,10,15H2,1-2H3;2*1H |
InChIキー |
LHMKWOIURHALHZ-UHFFFAOYSA-N |
SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
正規SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
同義語 |
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



